molecular formula C23H19N3O3 B12173921 2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12173921
M. Wt: 385.4 g/mol
InChI Key: RKGDHHNFIXBBNX-UHFFFAOYSA-N
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Description

2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxybenzyl group, a pyridinyl group, and an isoquinoline carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring. The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, using methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the carboxamide linkage, which can be achieved through an amide coupling reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and Friedel-Crafts alkylation to improve reaction efficiency and scalability. Additionally, the use of automated purification systems such as high-performance liquid chromatography (HPLC) could be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the isoquinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxybenzyl)-1-oxo-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide.

    Reduction: Formation of 2-(2-methoxybenzyl)-1-hydroxy-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxybenzyl)-1-oxo-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
  • 2-(2-methoxybenzyl)-1-hydroxy-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
  • 2-(2-methoxybenzyl)-1-oxo-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

2-(2-methoxybenzyl)-1-oxo-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzyl group provides a site for further functionalization, while the pyridinyl group enhances its binding affinity to certain biological targets.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]-1-oxo-N-pyridin-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-29-20-11-5-2-8-16(20)14-26-15-19(17-9-3-4-10-18(17)23(26)28)22(27)25-21-12-6-7-13-24-21/h2-13,15H,14H2,1H3,(H,24,25,27)

InChI Key

RKGDHHNFIXBBNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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